molecular formula C14H13NO2 B11879168 N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide CAS No. 52288-26-3

N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide

Cat. No.: B11879168
CAS No.: 52288-26-3
M. Wt: 227.26 g/mol
InChI Key: FSUDXMQKRVOCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring an allyloxy (prop-2-en-1-yloxy) group attached to the amide nitrogen. Its structure comprises a naphthalene-1-carboxamide backbone with a reactive allyl ether substituent, which may influence physicochemical properties such as lipophilicity and conformational flexibility.

Properties

CAS No.

52288-26-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-prop-2-enoxynaphthalene-1-carboxamide

InChI

InChI=1S/C14H13NO2/c1-2-10-17-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16)

InChI Key

FSUDXMQKRVOCDS-UHFFFAOYSA-N

Canonical SMILES

C=CCONC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Allyloxy)-1-naphthamide typically involves the reaction of 1-naphthylamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired amide product. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N-(Allyloxy)-1-naphthamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity N-(Allyloxy)-1-naphthamide.

Chemical Reactions Analysis

Types of Reactions

N-(Allyloxy)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can react with the allyloxy group under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted naphthamide derivatives.

Scientific Research Applications

N-(Allyloxy)-1-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Allyloxy)-1-naphthamide involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

  • N-(Alkoxyphenyl)-hydroxynaphthalenecarboxamides : These compounds feature a substituted phenyl ring (e.g., methoxy, propoxy) attached to the amide nitrogen, with a hydroxyl group at position 2 of the naphthalene ring (e.g., 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide) .
  • N-(Alkyl/aryl)carboxamides : Derivatives with alkyl (e.g., methyl) or halogen-substituted aryl groups (e.g., 2-fluorophenyl) on the amide nitrogen .
  • Bis(prop-2-en-1-yl) derivatives : Compounds with dual allyl substitutions on the amide nitrogen (e.g., N,N-bis(prop-2-en-1-yl)benzamide) .
Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Lipophilicity (logP)* Key Functional Groups
N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide Allyloxy on amide N 267.29† Not reported Estimated ~3.5 N-Allyloxy, naphthalene
2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide 4-Propoxyphenyl on amide N 336.38 Not reported High (~4.2) 2-Hydroxyl, propoxyphenyl
2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) 4-Methoxyphenyl on amide N 294.11 168–170 Moderate (~3.1) 2-Hydroxyl, methoxyphenyl
N-(4-Methylphenyl)-2-hydroxynaphthalene-1-carboxamide (3c) 4-Methylphenyl on amide N 278.12 143–145 Moderate (~2.8) 2-Hydroxyl, methylphenyl
N,N-Bis(prop-2-en-1-yl)benzamide Dual allyl on amide N 215.26 Not reported Low (~1.9) N,N-Diallyl

*Lipophilicity values estimated based on substituent contributions. †Calculated using molecular formula C₁₄H₁₃NO₂.

Antimycobacterial Activity:
  • N-(4-Propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide : Exhibited the highest activity against M. tuberculosis (MIC = 12 µM), surpassing rifampicin in potency. The propoxy group enhanced lipophilicity, likely improving membrane permeability .
  • N-(4-Methoxyphenyl)-2-hydroxynaphthalene-1-carboxamide (2c) : Moderate activity (MIC = 24 µM), with lower lipophilicity than propoxy analogs .
  • N-(But-2-yloxyphenyl) derivatives : Demonstrated broad-spectrum activity against M. smegmatis and M. kansasii with minimal cytotoxicity, emphasizing the role of alkoxy chain length .
Cytotoxicity:

Compounds with 2-hydroxynaphthalene moieties generally showed low cytotoxicity (e.g., >80% THP-1 cell viability at 10 µM), whereas analogs lacking the hydroxyl group or with bulky substituents exhibited higher toxicity .

Key SAR Insights:

Hydroxyl Group : The 2-hydroxyl group on the naphthalene ring is critical for antimycobacterial activity, likely through hydrogen bonding with target proteins .

Alkoxy Chain Length : Longer chains (e.g., propoxy, butoxy) enhance lipophilicity and activity but may reduce solubility.

Substituent Position : Para-substituted phenyl rings (e.g., 4-methoxy, 4-propoxy) optimize activity compared to ortho or meta positions .

Biological Activity

N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide is a synthetic compound characterized by its unique chemical structure, combining a naphthalene moiety with a prop-2-en-1-yloxy group and an amide functional group. Its molecular formula is C16H17NO3C_{16}H_{17}NO_3, and it has a molecular weight of approximately 271.27 g/mol. This compound belongs to the class of naphthalene derivatives, which are known for their diverse biological activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit the proliferation of cancer cells through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various downstream effects. The exact pathways involved depend on the specific biological context and the targets engaged by the compound.

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Naphthalene Derivative : Starting from naphthalene, functionalization is performed to introduce the propanoyl and amide groups.
  • Coupling Reaction : The prop-2-en-1-yloxy group is introduced through a coupling reaction with appropriate reagents.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamideC16H17NO3Contains an ethoxy group instead of a propanoyl group
2-Methoxy-N-(allyloxy)naphthalene-1-carboxamideC15H15NO3Features a methoxy group and an allyloxy group
N-(Prop-2-yne)carboxamideC14H11NOLacks the naphthalene structure but shares similar reactivity

Antimicrobial Activity

A study investigating the antimicrobial properties of N-[(Prop-2-en-1-yloxy)]naphthalene-1-carboxamide demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity.

Anti-inflammatory Effects

In vitro assays revealed that this compound could reduce pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory conditions.

Anticancer Potential

Research focused on the anticancer properties of N-[(Prop-2-en-1-yloxy]naphthalene-1-carboxamide highlighted its ability to induce apoptosis in various cancer cell lines. Flow cytometry analysis indicated increased levels of apoptotic markers after treatment with this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.